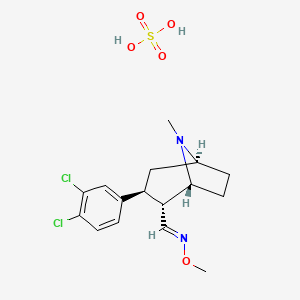

Brasofensine sulfate

Description

Properties

CAS No. |

171655-92-8 |

|---|---|

Molecular Formula |

C16H22Cl2N2O5S |

Molecular Weight |

425.3 g/mol |

IUPAC Name |

(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |

InChI |

InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1 |

InChI Key |

MOYPZNPGNIZILM-RCPZNQFSSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Brasofensine sulfate; BMS 204756; BMS-204756; NS 2214; NS2214; NS-2214 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Brasofensine Sulfate's Effects on Dopamine, Norepinephrine, and Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasofensine (NS-2214, BMS-204756) is a potent monoamine reuptake inhibitor with high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Brasofensine sulfate, focusing on its interaction with these three critical transporters. This document details the quantitative data on its inhibitory activity, the experimental methodologies used for its characterization, and the underlying signaling pathways associated with monoamine transporter function.

Introduction

Brasofensine is a phenyltropane derivative that was investigated for the potential treatment of Parkinson's disease.[1] Its primary mechanism of action is the inhibition of dopamine reuptake, which leads to increased levels of dopamine in the synaptic cleft.[1] However, its pharmacological activity extends to the norepinephrine and serotonin transporters, classifying it as a triple reuptake inhibitor. Understanding the precise effects of Brasofensine on each of these transporters is crucial for elucidating its therapeutic potential and off-target effects. This guide synthesizes the available data to provide a detailed technical resource for the scientific community.

Quantitative Analysis of Transporter Inhibition

The inhibitory activity of this compound on the dopamine, norepinephrine, and serotonin transporters has been quantified using in vitro neurotransmitter uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Transporter | Brain Region/System | IC50 (µM) |

| Dopamine Transporter (DAT) | Striatal Synaptosomes | 0.003 |

| Norepinephrine Transporter (NET) | Hippocampal Synaptosomes | 0.0013 |

| Serotonin Transporter (SERT) | Cortical Synaptosomes | 0.013 |

Caption: In vitro inhibitory potency of this compound on monoamine transporters.

Experimental Protocols

The following sections describe the general experimental methodologies employed to determine the pharmacological profile of monoamine reuptake inhibitors like Brasofensine. While the precise details of the original Brasofensine studies are not fully available in the public domain, these protocols represent the standard and widely accepted methods in the field.

Synaptosome Preparation

Synaptosomes, which are isolated nerve terminals, are a common ex vivo model for studying neurotransmitter uptake.

-

Tissue Homogenization: Brain tissue from specific regions (e.g., striatum for DAT, hippocampus for NET, cortex for SERT) is rapidly dissected and homogenized in ice-cold sucrose buffer.

-

Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the synaptosomal fraction from other cellular components.

-

Resuspension: The final synaptosomal pellet is resuspended in a suitable buffer for use in uptake assays.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

-

Incubation: A suspension of synaptosomes is pre-incubated with various concentrations of the test compound (e.g., this compound).

-

Radioligand Addition: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Termination: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

Caption: Workflow for determining the IC50 of Brasofensine.

Signaling Pathways of Monoamine Transporters

Monoamine transporters are complex transmembrane proteins that do not directly engage in classical downstream signaling cascades in the same manner as G-protein coupled receptors. Their primary function is to regulate the concentration of neurotransmitters in the synaptic cleft, which in turn influences the activation of postsynaptic and presynaptic receptors that do initiate signaling cascades. The inhibition of these transporters by Brasofensine leads to an accumulation of the respective neurotransmitters, thereby potentiating their signaling through their receptors.

Dopamine Transporter (DAT) Signaling Context

Inhibition of DAT by Brasofensine increases synaptic dopamine levels. This elevated dopamine can then act on postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

Dopamine Transporter and Receptor Signaling

Caption: Brasofensine's impact on dopamine signaling.

Norepinephrine Transporter (NET) Signaling Context

By blocking NET, Brasofensine increases the synaptic concentration of norepinephrine. This leads to enhanced activation of adrenergic receptors (alpha and beta subtypes) on postsynaptic neurons. These receptors are also G-protein coupled and modulate various downstream effectors, including adenylyl cyclase and phospholipase C, leading to changes in cAMP and intracellular calcium levels, respectively.

Norepinephrine Transporter and Receptor Signaling

References

An In-depth Technical Guide to the Chemical Synthesis of Brasofensine Free Base and Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical synthesis pathways for Brasofensine, a potent dopamine reuptake inhibitor. The information is compiled from scientific literature and chemical databases to aid researchers and professionals in drug development. This document outlines the synthetic routes for both the free base and its various salt forms, supported by experimental details where available, quantitative data in tabular format, and visualizations of the synthetic pathways.

Introduction

Brasofensine, with the IUPAC name (+)-(E)-1-[(1R,2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carbaldehyde O-methyloxime, is a phenyltropane derivative that has been investigated for its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. Its synthesis involves a multi-step process starting from a chiral tropane precursor. This guide details the primary synthetic route to the free base and subsequent formation of its pharmaceutically relevant salts.

Synthesis of Brasofensine Free Base

The principal synthesis of Brasofensine originates from the chiral intermediate (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester. The overall pathway involves hydrolysis, dehydration to an unsaturated ester, introduction of the dichlorophenyl group via a Grignard reaction, stereochemical isomerization, reduction of the ester to an alcohol, oxidation to the aldehyde, and final conversion to the O-methyloxime.

Figure 1: Overall synthetic pathway for Brasofensine free base.

Experimental Protocols

While specific quantitative data such as yields for each step of the Brasofensine synthesis are not extensively detailed in the available literature, the following sections provide the methodologies for the key transformations.

Step 1: Hydrolysis of Intermediate (I) to Hydroxy Acid (II) The starting material, (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester (I), undergoes hydrolysis to the corresponding hydroxy acid (II).[1]

-

Reagents: 1M Hydrochloric acid

-

Procedure: The ester (I) is refluxed with 1M HCl to cleave both the benzoate and methyl esters.

Step 2: Dehydration and Esterification to Unsaturated Methyl Ester (III) The hydroxy acid (II) is dehydrated and subsequently esterified to form the unsaturated methyl ester (III).[1]

-

Reagents: Phosphorus oxychloride (POCl₃), Methanol

-

Procedure: The hydroxy acid (II) is refluxed with POCl₃ to induce dehydration, followed by treatment with methanol to form the methyl ester.

Step 3: Grignard Reaction to form Diastereomers (V and VI) A Grignard reaction is employed to introduce the 3,4-dichlorophenyl group, resulting in a mixture of diastereomers.[1]

-

Reagents: 3,4-dichlorophenylmagnesium bromide, Diethyl ether

-

Procedure: The unsaturated ester (III) is reacted with 3,4-dichlorophenylmagnesium bromide in diethyl ether. This reaction yields a mixture of (1R,2S,3S,5S)- and (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl esters (V and VI, respectively).

Step 4: Isomerization to Intermediate (VI) The undesired diastereomer (V) is isomerized to the desired intermediate (VI).[1]

-

Reagents: Sodium methoxide, Methanol

-

Procedure: The mixture of diastereomers is treated with sodium methoxide in refluxing methanol to convert enantiomer (V) into (VI).

Step 5: Reduction to Alcohol (VII) The methyl ester of intermediate (VI) is reduced to the primary alcohol (VII).[1]

-

Reagents: Lithium aluminum hydride (LiAlH₄), Diethyl ether

-

Procedure: Intermediate (VI) is reduced using LiAlH₄ in diethyl ether.

Step 6: Oxidation to Aldehyde (VIII) The primary alcohol (VII) is oxidized to the corresponding aldehyde (VIII), likely via a Swern oxidation.[1]

-

Reagents: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane

-

General Swern Oxidation Protocol: To a solution of oxalyl chloride in dichloromethane at -78 °C, a solution of DMSO in dichloromethane is added dropwise. After a short period, a solution of the alcohol in dichloromethane is added. Following this, triethylamine is added, and the reaction is allowed to warm to room temperature before workup.

Step 7: Oxime Formation to Brasofensine Free Base The final step is the conversion of the aldehyde (VIII) to the O-methyloxime, yielding Brasofensine as an oil.[1]

-

Reagents: Methoxyammonium chloride, Sodium carbonate, Methanol

-

Procedure: The aldehyde (VIII) is treated with methoxyammonium chloride and sodium carbonate in methanol.

Synthesis of Brasofensine Salts

Various salts of Brasofensine have been prepared for pharmaceutical development. The general method involves the reaction of the free base with the corresponding acid.[1]

-

General Protocol for Salt Formation: The respective acid (e.g., sulfuric acid, maleic acid, hydrochloric acid) is added to a solution of Brasofensine free base in ethanol. The resulting salt is then recrystallized from a suitable solvent such as water or isopropanol.[1]

Quantitative Data for Brasofensine Salts

The following table summarizes the melting points of various Brasofensine salts as reported in the literature.

| Salt | Melting Point (°C) |

| Sulfate | 161-163 |

| Disulfate | 84-87 |

| Maleate | 140-142 |

| Citrate | 143-144 |

| Malonate | 116-118 |

| Fumarate | 158-159 |

| Hydrochloride | 74-75 |

| Data sourced from Drugs of the Future 1999, 24(2): 128-132.[1] |

Synthesis of a Radiosynthesis Precursor

For radiolabeling studies, a precursor to [¹¹C-methyl]-brasofensine is synthesized. This involves an N-demethylation followed by protection and subsequent modifications.

Figure 2: Synthesis of the precursor for 8-[¹¹C-methyl]-brasofensine.

Experimental Protocol for N-demethylation

The N-demethylation of the tropane nitrogen is a key step in preparing the precursor for radiolabeling.[1]

-

Reagents: 2,2,2-trichloroethyl chloroformate, Toluene

-

Procedure: The intermediate (VI) is demethylated by treatment with 2,2,2-trichloroethyl chloroformate in refluxing toluene to yield the corresponding ester (IX). Subsequent steps of protection, reduction, oxidation, oxime formation, and deprotection lead to the final precursor for methylation with [¹¹C]-methyl iodide.[1]

Conclusion

The synthesis of Brasofensine is a well-defined process that relies on classical organic transformations applied to a chiral tropane scaffold. While the overall synthetic scheme is established, a notable gap exists in the public domain regarding detailed experimental procedures with specific quantitative data for each step. The information provided in this guide serves as a comprehensive overview based on the available scientific literature and is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into patent literature may be required to uncover more granular experimental details. literature may be required to uncover more granular experimental details.

References

Brasofensine Sulfate (NS-2214) for Parkinson's Disease Research: A Technical Guide

Executive Summary: Brasofensine (NS-2214) is a potent phenyltropane-based monoamine reuptake inhibitor with high affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Investigated for the treatment of Parkinson's disease (PD), it demonstrated the ability to increase synaptic concentrations of these key neurotransmitters, offering a potential symptomatic treatment for motor deficits. Preclinical studies in rodent and primate models of Parkinson's showed that Brasofensine could reverse akinesia and improve motor function, notably without inducing the dyskinesias often associated with long-term levodopa therapy.[1] Despite promising early results, its clinical development was discontinued.[2] This guide provides a technical overview of Brasofensine's pharmacological profile, mechanism of action, and the experimental protocols used in its evaluation, intended for researchers in neuropharmacology and drug development.

Mechanism of Action

Brasofensine functions as a triple reuptake inhibitor. By binding to and blocking DAT, NET, and SERT on presynaptic neurons, it prevents the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft.[2] This leads to an elevated and prolonged presence of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling. In Parkinson's disease, the primary deficit is the loss of dopaminergic neurons in the substantia nigra, leading to reduced dopamine levels in the striatum. Brasofensine's primary therapeutic effect is hypothesized to stem from its potent inhibition of DAT, which compensates for the reduced dopamine release by increasing the synaptic residency time of the available dopamine.

Caption: Mechanism of Brasofensine as a triple reuptake inhibitor.

Pharmacological Profile

Brasofensine's primary pharmacological characteristic is its potent inhibition of monoamine transporters. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Monoamine Transporter Inhibition

| Transporter Target | Assay Method | Preparation | IC₅₀ (µM) | Reference |

| Dopamine (DAT) | Reuptake Inhibition | Striatal Synaptosomes | 0.003 | [3] |

| Norepinephrine (NET) | Reuptake Inhibition | Hippocampal Synaptosomes | 0.0013 | [3] |

| Serotonin (SERT) | Reuptake Inhibition | Cortical Synaptosomes | 0.013 | [3] |

Table 2: Clinical Pharmacokinetics (Single Oral Dose in PD Patients)

| Dose (mg) | Cmax (ng/mL) | Tmax (hours) |

| 0.5 | 0.35 | 4 |

| 1.0 | 0.82 | 4 |

| 2.0 | 2.14 | 4 |

| 4.0 | 3.27 | 4 |

| Data from a study in patients with moderate Parkinson's disease receiving levodopa/carbidopa.[4] |

Preclinical and Clinical Efficacy

Animal Models: In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset model of Parkinson's disease, oral administration of Brasofensine (0.25-2.5 mg/kg) led to a dose-dependent and long-lasting increase in locomotor activity and a reduction in disability scores.[1] Crucially, in marmosets previously primed with levodopa to exhibit dyskinesia, Brasofensine effectively reversed akinesia without inducing dyskinetic movements or stereotypy.[1] This suggests a key advantage over traditional levodopa therapy.

Clinical Trials: Phase I and II clinical trials were conducted for Brasofensine.[2][5] In a study involving patients with moderate Parkinson's disease already on levodopa/carbidopa, single oral doses of up to 4 mg were found to be safe and well-tolerated.[4] However, based on the motor performance subscale of the Unified Parkinson's Disease Rating Scale (UPDRS), no significant change in patient disability was observed at the tested single doses.[4] Development was ultimately halted, with the company citing financial constraints related to further regulatory requirements and a decision to prioritize another compound.[2][5]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the developing institutions. However, based on published literature, the methodologies can be summarized as follows.

A. Monoamine Transporter Binding/Uptake Assays

This protocol assesses the ability of a compound to inhibit the reuptake of neurotransmitters.

-

Preparation of Synaptosomes: Brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for NET, cortex for SERT) are dissected from rodents.[3] The tissue is homogenized in a buffered solution and centrifuged to isolate synaptosomes, which are resealed presynaptic nerve terminals containing transporters.

-

Incubation: Synaptosomes are suspended in a buffer and pre-incubated with various concentrations of the test compound (e.g., Brasofensine) for a short period (e.g., 10 minutes).[6]

-

Initiation of Uptake: A radiolabeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) is added to the mixture to initiate uptake by the transporters.[6]

-

Termination and Separation: After a defined uptake period (e.g., 10 minutes), the reaction is terminated. Synaptosomes are rapidly separated from the buffer, often by centrifugation through a layer of silicone oil.[6]

-

Quantification: The radioactivity within the synaptosome pellet is measured using liquid scintillation counting. Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., mazindol for DAT).[6]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by fitting the data to a sigmoidal dose-response curve.[6]

Caption: Workflow for an in vitro monoamine reuptake inhibition assay.

B. In Vivo Microdialysis in Animal Models

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in a living animal.[7][8]

-

Animal Model Creation: A Parkinsonian model is induced, commonly using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons.[7][9] For example, a unilateral injection of 6-OHDA into the medial forebrain bundle of a rat creates a hemiparkinsonian model.[9][10]

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) of the anesthetized animal. The animal is allowed to recover for several days.[11]

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[11]

-

Baseline Collection: After a habituation period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[11]

-

Drug Administration: Brasofensine is administered (e.g., orally or via intraperitoneal injection).[1]

-

Post-Treatment Collection: Dialysate collection continues for several hours to monitor the drug-induced changes in neurotransmitter concentrations over time.[12]

-

Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[7]

-

Data Analysis: The post-treatment neurotransmitter levels are expressed as a percentage change from the baseline average.

C. Behavioral Assessment in Animal Models

Behavioral tests are used to assess the functional effects of the compound on motor symptoms.

-

Model: The 6-OHDA unilateral lesion rat model is commonly used.[9][13] These animals exhibit motor asymmetry.

-

Drug-Induced Rotational Behavior: After administration of a dopaminergic agent (like Brasofensine), the animal will rotate. The direction and rate of rotation (full turns per minute) are recorded. This test is highly sensitive to dopamine agonists and reuptake inhibitors.[9]

-

Locomotor Activity: Animals are placed in an open-field arena equipped with infrared beams. The system automatically records parameters such as distance traveled, speed, and rearing frequency over a set period after drug administration.[1]

-

Disability/Akinesia Scoring: In primate models (e.g., MPTP-treated marmosets), motor disability is often assessed using a standardized rating scale that scores aspects like posture, movement, and alertness.[1] Observers, blinded to the treatment, score the animals at various time points post-drug administration.

References

- 1. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Portico [access.portico.org]

- 4. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vivo microdialysis in Parkinson's research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of various dopamine uptake inhibitors on striatal extracellular dopamine levels and behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Brasofensine in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a potent and selective dopamine transporter (DAT) inhibitor that was investigated for the treatment of Parkinson's disease. Understanding the pharmacokinetic and metabolic profile of a drug candidate in preclinical models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of brasofensine in key animal models, namely rats and monkeys. The data presented is compiled from pivotal studies and is intended to serve as a technical resource for researchers in the field of neuropharmacology and drug metabolism.

Pharmacokinetic Profile

The pharmacokinetic properties of brasofensine were evaluated in rats and monkeys following both intravenous (i.v.) and oral (p.o.) administration of [14C]-labeled brasofensine.[1]

Data Summary

The following tables summarize the key pharmacokinetic parameters of brasofensine in rats and monkeys.

Table 1: Pharmacokinetic Parameters of Brasofensine in Male Long-Evans Rats [1]

| Parameter | Intravenous (1.5 mg/kg) | Oral (4 mg/kg) |

| Tmax (h) | - | 0.5 - 1 |

| Terminal Elimination Half-life (h) | ~2 | ~2 |

| Total Body Clearance (mL/min/kg) | 199 | - |

| Steady-State Volume of Distribution (L/kg) | 24 | - |

| Absolute Bioavailability (%) | - | 7 |

Table 2: Pharmacokinetic Parameters of Brasofensine in Male Cynomolgus Monkeys [1]

| Parameter | Intravenous (4 mg) | Oral (12 mg) |

| Tmax (h) | - | 0.5 - 1 |

| Terminal Elimination Half-life (h) | ~4 | ~4 |

| Total Body Clearance (mL/min/kg) | 32 | - |

| Steady-State Volume of Distribution (L/kg) | 46 | - |

| Absolute Bioavailability (%) | - | 0.8 |

Absorption

Following oral administration, brasofensine was rapidly absorbed in both rats and monkeys, with peak plasma concentrations (Tmax) observed between 0.5 and 1 hour.[1]

Distribution

Brasofensine exhibited a large volume of distribution in both species, with values of 24 L/kg in rats and 46 L/kg in monkeys, suggesting extensive tissue distribution.[1]

Elimination and Excretion

The terminal elimination half-life of brasofensine was approximately 2 hours in rats and 4 hours in monkeys.[1] Total body clearance was high in rats (199 mL/min/kg) and moderate in monkeys (32 mL/min/kg).[1]

Excretion of radioactivity following a single oral dose of [14C]brasofensine occurred through both renal and fecal routes. In rats, approximately 20% of the administered dose was excreted in the urine, with the remainder found in the feces.[1] In monkeys, urinary excretion was the predominant route, accounting for 70% of the administered dose.[1]

Metabolism

Brasofensine undergoes extensive first-pass metabolism after oral administration in both rats and monkeys.[1]

Metabolic Pathways

The primary metabolic pathways for brasofensine have been identified as:[1]

-

O-demethylation

-

N-demethylation

-

Isomerization

The resulting desmethyl metabolites can be further conjugated with glucuronic acid to form glucuronides.[1] These demethylated metabolites and their glucuronide conjugates were the major circulating metabolites observed in both rat and monkey plasma.[1]

Visualizing the Metabolic Pathway

Caption: Metabolic pathway of Brasofensine.

Experimental Protocols

The following sections outline the generalized methodologies employed in the preclinical pharmacokinetic and metabolism studies of brasofensine.

Animal Models

-

Rat Studies: Male Long-Evans rats were utilized.[1]

-

Monkey Studies: Male cynomolgus monkeys were used.[1]

Animals were housed in appropriate facilities with controlled environmental conditions and had access to food and water ad libitum, except for fasting prior to oral dosing.

Drug Administration

-

Formulation: For intravenous administration, [14C]brasofensine was likely dissolved in a suitable vehicle such as saline or a buffered solution. For oral administration, the compound was likely formulated as a solution or suspension in a vehicle appropriate for gavage.

-

Dosing:

Sample Collection

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing via appropriate methods for each species (e.g., tail vein or jugular vein cannulation in rats, peripheral vein in monkeys). Plasma was separated by centrifugation.

-

Excreta Collection: Urine and feces were collected over specified intervals using metabolic cages to determine the routes and extent of excretion.

Bioanalysis

-

Quantification of Brasofensine and Metabolites: Plasma, urine, and fecal homogenate samples were analyzed to determine the concentrations of brasofensine and its metabolites. Given the use of radiolabeled compound, liquid scintillation counting was likely used to measure total radioactivity. High-performance liquid chromatography (HPLC) coupled with radiometric detection and/or tandem mass spectrometry (LC-MS/MS) would have been used to separate and quantify the parent drug and its metabolites.

-

Metabolite Identification: Structural elucidation of metabolites was likely performed using LC-MS/MS and potentially nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

Caption: General workflow for preclinical pharmacokinetic studies.

Mechanism of Action: Dopamine Transporter Inhibition

Brasofensine exerts its pharmacological effect by binding to the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By inhibiting DAT, brasofensine increases the extracellular concentration and prolongs the action of dopamine in the synapse.

Caption: Brasofensine's inhibition of the dopamine transporter.

Conclusion

The preclinical evaluation of brasofensine in rats and monkeys reveals a compound with rapid absorption, extensive tissue distribution, and a relatively short elimination half-life. The significant first-pass metabolism, primarily through demethylation and subsequent glucuronidation, results in low oral bioavailability, particularly in monkeys. These findings provide a crucial foundation for understanding the disposition of brasofensine and are essential for the interpretation of its pharmacological and toxicological effects. The detailed pharmacokinetic and metabolic data presented in this guide serve as a valuable technical resource for scientists and researchers involved in the development of novel central nervous system therapies.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dopamine Transporter Occupancy Studies Using Brasofensine Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo dopamine transporter (DAT) occupancy studies using Brasofensine sulfate. The protocols outlined below are designed for preclinical research settings and are based on established methodologies for DAT occupancy studies, adapted for the specific investigation of Brasofensine.

Introduction

Brasofensine is a potent dopamine reuptake inhibitor that has been investigated for the treatment of Parkinson's disease.[1][2][3] Determining the relationship between the administered dose of Brasofensine, its plasma concentration, and the resulting occupancy of the dopamine transporter in the brain is crucial for understanding its pharmacodynamics and therapeutic potential. These studies are essential for dose selection in clinical trials and for elucidating the mechanism of action of Brasofensine. In vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful tools for quantifying DAT occupancy.[4][5][6]

Quantitative Data Summary

Table 1: Human Pharmacokinetics of Single Oral Doses of Brasofensine [7]

| Oral Dose (mg) | Cmax (ng/mL) | Tmax (hours) |

| 0.5 | 0.35 | 4 |

| 1.0 | 0.82 | 4 |

| 2.0 | 2.14 | 4 |

| 4.0 | 3.27 | 4 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Preclinical Behavioral Effects of Brasofensine in MPTP-Treated Marmosets [2]

| Oral Dose (mg/kg) | Effect |

| 0.25 | Increase in locomotor activity and reduction in disability scores. |

| 0.5 | Dose-dependent increase in locomotor activity and reduction in disability scores. |

| 1.0 | Dose-dependent increase in locomotor activity and reduction in disability scores. |

| 2.5 | Dose-dependent increase in locomotor activity and reduction in disability scores. |

MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a neurotoxin used to model Parkinson's disease.

Experimental Protocols

The following are detailed protocols for conducting in vivo DAT occupancy studies with this compound using PET or SPECT imaging in a preclinical setting.

Animal Model and Preparation

-

Species: Non-human primates (e.g., Rhesus macaque) or rodents (e.g., Sprague-Dawley rats). Non-human primates are often preferred for their closer phylogenetic relationship to humans and more complex brain structure.

-

Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. A minimum of one week of acclimatization to the housing conditions is recommended before any experimental procedures.

-

Catheterization (for serial blood sampling): For pharmacokinetic-pharmacodynamic (PK-PD) modeling, animals may be surgically implanted with an indwelling catheter in a suitable blood vessel (e.g., femoral vein) to allow for serial blood sampling without causing undue stress.

Radioligand Selection

The choice of radioligand is critical for a successful DAT occupancy study. The ideal radioligand should have high affinity and selectivity for DAT.

-

For PET:

-

For SPECT:

Experimental Workflow for DAT Occupancy Study

The following diagram illustrates the general workflow for an in vivo DAT occupancy study.

Detailed Imaging Protocol (Example using PET)

-

Anesthesia: Anesthetize the animal with a suitable anesthetic agent (e.g., isoflurane). Monitor vital signs throughout the imaging procedure.

-

Positioning: Place the animal in the PET scanner with its head positioned in the center of the field of view.

-

Baseline Scan:

-

Administer a bolus injection of the chosen radioligand (e.g., [¹¹C]PE2I) intravenously.

-

Acquire dynamic PET data for 90-120 minutes.

-

Allow for a sufficient washout period for the radioligand to decay (at least 5 half-lives).

-

-

Brasofensine Administration:

-

Administer this compound at the desired dose and route (e.g., oral gavage or intravenous infusion). The timing of administration relative to the occupancy scan should be based on the known Tmax of Brasofensine (approximately 4 hours for oral administration in humans).[7]

-

-

Occupancy Scan:

-

At the presumed time of peak plasma concentration of Brasofensine, administer a second bolus injection of the radioligand.

-

Acquire dynamic PET data for 90-120 minutes.

-

-

Blood Sampling: If conducting PK-PD modeling, collect serial arterial or venous blood samples at predefined time points throughout the study to measure plasma concentrations of Brasofensine and the radioligand.

-

Image Analysis:

-

Reconstruct the PET images.

-

Co-register the PET images with an anatomical MRI or CT scan for accurate delineation of brain regions of interest (ROIs).

-

Define ROIs for the striatum (caudate and putamen), which has a high density of DAT, and a reference region with negligible DAT density (e.g., cerebellum).

-

Generate time-activity curves (TACs) for each ROI.

-

Calculation of DAT Occupancy

DAT occupancy is calculated as the percentage reduction in the binding potential (BP_ND) of the radioligand in the presence of Brasofensine compared to the baseline condition.

Formula:

Occupancy (%) = [(BP_ND_Baseline - BP_ND_Brasofensine) / BP_ND_Baseline] x 100

Where:

-

BP_ND_Baseline: Binding potential at baseline.

-

BP_ND_Brasofensine: Binding potential after Brasofensine administration.

The binding potential can be estimated using various kinetic models, such as the Simplified Reference Tissue Model (SRTM).[10]

Signaling Pathway and Logical Relationships

Dopaminergic Synapse and the Action of Brasofensine

The following diagram illustrates the mechanism of action of Brasofensine at the dopaminergic synapse.

Logical Relationship for DAT Occupancy Calculation

This diagram shows the logical flow for determining DAT occupancy from PET/SPECT imaging data.

Conclusion

These application notes provide a framework for designing and conducting in vivo DAT occupancy studies with this compound. While specific preclinical occupancy data for Brasofensine is limited, the provided protocols, based on established methodologies, will enable researchers to generate valuable data to characterize the pharmacodynamic profile of this compound. Careful selection of the animal model, radioligand, and imaging protocol will be crucial for obtaining robust and reliable results.

References

- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. SPECT imaging of dopamine transporter sites in normal and MPTP-Treated rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brasofensine treatment for Parkinson's disease in combination with levodopa/carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo activity of modafinil on dopamine transporter measured with positron emission tomography and [¹⁸F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]

Application of Brasofensine Sulfate in Striatal Synaptosome Preparations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine is a phenyltropane derivative that acts as a potent inhibitor of the synaptic dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft, Brasofensine prolongs the action of dopamine, a mechanism that has been explored for its therapeutic potential in conditions such as Parkinson's disease.[1][2] Although its clinical development was discontinued, Brasofensine remains a valuable pharmacological tool for in vitro and in vivo studies of the dopaminergic system.

Striatal synaptosomes, which are isolated presynaptic nerve terminals from the striatum, provide an excellent model system to study the mechanisms of dopamine uptake, release, and the effects of pharmacological agents that target these processes. This document provides detailed application notes and protocols for the use of Brasofensine sulfate in striatal synaptosome preparations.

Data Presentation: Comparative Affinity of Monoamine Transporter Inhibitors

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Dasotraline | 4 | 6 | 11 | [3] |

| Tesofensine | 6.5 | 1.7 | 11 | [3] |

| DOV-216,303 | 78 | 20 | 14 | [4] |

| Diclofensine | 0.74 | 2.3 | 3.7 | [4] |

Experimental Protocols

Preparation of Striatal Synaptosomes from Rodent Brain

This protocol details the isolation of synaptosomes from the striatum of rat or mouse brains, a common procedure for studying dopamine transporter function.

Materials:

-

Rodent (rat or mouse)

-

Dissection tools

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (124 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 23 mM NaHCO3, 10 mM glucose), gassed with 95% O2/5% CO2

Procedure:

-

Humanely euthanize the rodent according to approved institutional animal care and use committee protocols.

-

Rapidly dissect the striata on a cold surface.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer (approximately 10-12 gentle strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Carefully collect the supernatant (S1) and centrifuge it at 12,000 x g for 20 minutes at 4°C.

-

Discard the supernatant. The resulting pellet (P2) contains the synaptosomes.

-

Gently resuspend the P2 pellet in an appropriate volume of Krebs-Ringer buffer.

-

Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA or Bradford assay).

Experimental Workflow for Striatal Synaptosome Preparation

Caption: Workflow for isolating striatal synaptosomes.

[³H]Dopamine Uptake Assay in Striatal Synaptosomes

This protocol describes a radiolabeled dopamine uptake assay to determine the inhibitory effect of this compound on the dopamine transporter.

Materials:

-

Striatal synaptosome preparation (from Protocol 1)

-

Krebs-Ringer buffer

-

[³H]Dopamine (radiolabeled)

-

Unlabeled dopamine

-

This compound solutions of varying concentrations

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Filter apparatus with glass fiber filters

Procedure:

-

Dilute the synaptosomal preparation to a final protein concentration of 50-100 µg/mL in Krebs-Ringer buffer.

-

Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C in the presence of varying concentrations of this compound or vehicle (for control).

-

To determine non-specific uptake, include a set of tubes with a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) or by conducting the assay at 0-4°C.

-

Initiate the uptake reaction by adding [³H]Dopamine to a final concentration of 10-20 nM.

-

Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.[5]

-

Terminate the uptake by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with three aliquots of ice-cold Krebs-Ringer buffer to remove unbound radiolabel.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake for each condition.

-

Plot the percent inhibition of specific [³H]Dopamine uptake as a function of this compound concentration to determine the IC50 value.

Dopamine Uptake Assay Workflow

Caption: Workflow for [³H]Dopamine uptake assay.

Signaling Pathway and Mechanism of Action

Brasofensine exerts its effect by directly interacting with the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons. By inhibiting DAT, Brasofensine prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Mechanism of Brasofensine Action

Caption: Brasofensine inhibits dopamine reuptake.

Concluding Remarks

This compound serves as a specific and potent tool for investigating the dopaminergic system, particularly the function of the dopamine transporter. The protocols outlined in this document provide a framework for utilizing Brasofensine in striatal synaptosome preparations to quantify its inhibitory effects on dopamine uptake. Researchers are encouraged to adapt these protocols to their specific experimental needs and to determine the precise inhibitory constants (Ki and IC50) for Brasofensine to facilitate comparative studies and further elucidate its pharmacological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Monoamine Transporter Function with Brasofensine Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Brasofensine sulfate as a tool to investigate the function of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Detailed protocols for key experimental techniques are provided to facilitate research in neuroscience and drug discovery.

Introduction to this compound

Brasofensine is a potent monoamine reuptake inhibitor that exhibits high affinity for DAT, NET, and SERT.[1] Its ability to block the reuptake of dopamine, norepinephrine, and serotonin in the synaptic cleft makes it a valuable pharmacological tool for studying the roles of these transporters in various physiological and pathological processes. Developed initially for the potential treatment of Parkinson's disease, its broad-spectrum activity allows for the investigation of the complex interplay between different monoamine systems.[2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of Brasofensine at the human dopamine, norepinephrine, and serotonin transporters. This data is essential for designing and interpreting experiments aimed at understanding the compound's effects on monoamine transporter function.

| Transporter | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | IC₅₀ | 5.8 |

| Norepinephrine Transporter (NET) | IC₅₀ | 9.4 |

| Serotonin Transporter (SERT) | IC₅₀ | 14 |

IC₅₀ values represent the concentration of Brasofensine required to inhibit 50% of the transporter's activity in vitro.

Experimental Protocols

Detailed methodologies for three key experimental techniques used to study monoamine transporter function with this compound are provided below.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET in rodent brain tissue.

Objective: To quantify the affinity of this compound for monoamine transporters.

Materials:

-

This compound

-

Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET)

-

Radioligands:

-

Non-specific binding competitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize dissected brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add assay buffer, the chosen radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a freely moving rodent.[8][9][10]

Objective: To assess the in vivo effect of this compound on monoamine neurotransmitter levels.

Materials:

-

This compound

-

Rodent model (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for all three monoamines).

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 2 hours to establish a stable baseline of extracellular monoamine levels.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the changes in monoamine levels.

-

Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and norepinephrine.

-

Data Analysis: Express the post-drug monoamine levels as a percentage of the baseline levels and plot against time.

Fast-Scan Cyclic Voltammetry (FSCV)

This protocol details the application of FSCV to measure real-time changes in dopamine release and reuptake in brain slices following the application of this compound.[1][3][11][12]

Objective: To investigate the effect of this compound on the kinetics of dopamine release and reuptake with high temporal resolution.

Materials:

-

This compound

-

Rodent brain slices (e.g., coronal slices containing the striatum)

-

Carbon-fiber microelectrode

-

Stimulating electrode

-

Voltammetry software and hardware

-

Artificial cerebrospinal fluid (aCSF)

-

Perfusion system

Procedure:

-

Brain Slice Preparation: Prepare 300-400 µm thick brain slices and maintain them in oxygenated aCSF.

-

Electrode Placement: Place a brain slice in the recording chamber and position the carbon-fiber microelectrode and stimulating electrode in the region of interest (e.g., dorsal striatum).

-

Baseline Recording: Apply a triangular waveform to the carbon-fiber microelectrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated every 100 ms) to detect dopamine. Electrically stimulate the tissue to evoke dopamine release and record the resulting current. Establish a stable baseline of evoked dopamine release.

-

Drug Application: Perfuse the slice with aCSF containing a known concentration of this compound.

-

Post-Drug Recording: After a sufficient incubation period, again electrically stimulate the tissue and record the evoked dopamine release.

-

Data Analysis: Analyze the FSCV data to determine changes in the amplitude and decay rate of the dopamine signal, which correspond to changes in dopamine release and reuptake, respectively.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition by Brasofensine

Caption: Brasofensine inhibits DAT, SERT, and NET, increasing synaptic monoamine levels.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Brasofensine's binding affinity to monoamine transporters.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for measuring in vivo effects of Brasofensine on neurotransmitters.

Experimental Workflow for Fast-Scan Cyclic Voltammetry

Caption: Workflow for assessing Brasofensine's effect on dopamine release and uptake.

References

- 1. Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior | Springer Nature Experiments [experiments.springernature.com]

- 2. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurochemical characterization of the release and uptake of dopamine in ventral tegmental area and serotonin in substantia nigra of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Brasofensine Sulfate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine sulfate is a potent dopamine reuptake inhibitor that has been investigated for its potential therapeutic applications in neurological disorders such as Parkinson's disease.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, Brasofensine increases the extracellular concentration and duration of action of dopamine, thereby enhancing dopaminergic neurotransmission. This document provides detailed cell-based assay protocols to evaluate the activity and pharmacological profile of this compound.

Mechanism of Action

Brasofensine is an inhibitor of the synaptic dopamine transporter. By blocking the dopamine transporter, Brasofensine prevents the re-entry of dopamine into the presynaptic neuron, leading to a prolonged presence of the neurotransmitter in the synaptic cleft and enhanced activation of postsynaptic dopamine receptors.[2]

Data Presentation

The inhibitory activity of this compound on monoamine transporters is a critical aspect of its pharmacological profile. The following table summarizes the in vitro inhibitory potency (IC50) of Brasofensine on dopamine, norepinephrine, and serotonin transporters.

| Transporter | Tissue Source | IC50 (µM) | Reference |

| Dopamine (DAT) | Rat Striatal Synaptosomes | 0.003 | [3] |

| Noradrenaline (NET) | Rat Hippocampal Synaptosomes | 0.0013 | [3] |

| Serotonin (SERT) | Rat Cortical Synaptosomes | 0.013 | [3] |

Note: Lower IC50 values indicate higher potency. This data suggests that Brasofensine is a potent inhibitor of all three monoamine transporters, with the highest potency for the norepinephrine transporter.

Signaling Pathway and Experimental Workflow

Dopamine Transporter Inhibition and Downstream Signaling

The inhibition of the dopamine transporter (DAT) by this compound leads to an accumulation of dopamine in the synaptic cleft. This increased dopamine concentration results in the enhanced activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][5] Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels. These signaling cascades ultimately modulate neuronal excitability and gene expression.

Experimental Workflow: Dopamine Uptake Inhibition Assay

The following diagram outlines the key steps in a cell-based dopamine uptake inhibition assay to determine the potency of this compound. This workflow is applicable to both radiolabeled and fluorescent-based methods.

Experimental Protocols

1. Cell Culture and Plating

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Plating: Seed cells in a 96-well, clear-bottom, black-walled plate at a density of 40,000-60,000 cells per well. Allow cells to adhere and form a confluent monolayer by incubating overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dopamine Uptake Inhibition Assay (Radiolabeled Method)

-

Materials:

-

HEK-hDAT cells plated in a 96-well plate

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.2 mM CaCl2, 25 mM HEPES, 5.6 mM glucose, pH 7.4)

-

[3H]dopamine (specific activity ~20-60 Ci/mmol)

-

This compound stock solution (in DMSO or water)

-

Unlabeled dopamine (for determining non-specific uptake)

-

Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS)

-

Scintillation cocktail

-

-

Protocol:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of unlabeled dopamine (10 µM final concentration) for determining non-specific uptake.

-

Washing: Gently aspirate the culture medium from the wells and wash the cell monolayer once with 200 µL of pre-warmed assay buffer.

-

Pre-incubation: Add 100 µL of the this compound dilutions or control solutions (vehicle for total uptake, unlabeled dopamine for non-specific uptake) to the respective wells. Incubate for 15-30 minutes at 37°C.

-

Uptake Initiation: Add 100 µL of assay buffer containing [3H]dopamine (final concentration ~10-20 nM) to each well.

-

Incubation: Incubate the plate for 10 minutes at 37°C.

-

Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.

-

Cell Lysis: Add 100 µL of 1% SDS to each well to lyse the cells.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific uptake = Total uptake (vehicle) - Non-specific uptake (unlabeled dopamine).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the specific uptake.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

3. Dopamine Uptake Inhibition Assay (Fluorescent Method)

-

Materials:

-

HEK-hDAT cells plated in a 96-well plate

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Fluorescent dopamine transporter substrate (e.g., from a commercial kit)

-

This compound stock solution

-

-

Protocol:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

-

Compound Addition: Add 100 µL of the this compound dilutions or control solutions to the respective wells. Incubate for 10-30 minutes at 37°C.

-

Substrate Addition: Add 100 µL of the fluorescent dopamine transporter substrate solution to each well.

-

Fluorescence Reading: Immediately place the plate in a fluorescence plate reader capable of bottom-reading and kinetic reads. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate for a defined period (e.g., 30 minutes) at 37°C before reading the fluorescence.

-

-

Data Analysis:

-

Calculate the rate of uptake (slope of the kinetic read) or the endpoint fluorescence for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

4. Radioligand Binding Assay for DAT Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter.

-

Materials:

-

Membrane preparations from HEK-hDAT cells

-

Radioligand specific for DAT (e.g., [3H]WIN 35,428)

-

This compound

-

Unlabeled ligand for non-specific binding determination (e.g., cocaine or GBR 12909)

-

Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Glass fiber filters

-

Filtration apparatus

-

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), the radioligand (at a concentration near its Kd), and varying concentrations of this compound in the binding buffer. For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled DAT ligand.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Brasofensine NeuroSearch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cooperative Activation of Dopamine D1 and D2 Receptors Increases Spike Firing of Nucleus Accumbens Neurons via G-Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Brasofensine Sulfate: A Versatile Tool for Probing Monoaminergic Systems in CNS Drug Discovery

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasofensine, a phenyltropane derivative, is a potent monoamine reuptake inhibitor with high affinity for the dopamine transporter (DAT), and significant activity at the norepinephrine (NET) and serotonin (SERT) transporters.[1][2] Initially investigated for the treatment of Parkinson's disease, its development was discontinued.[2][3] However, its well-characterized pharmacology as a triple reuptake inhibitor makes brasofensine sulfate an invaluable tool compound for preclinical research in central nervous system (CNS) drug discovery. These application notes provide a comprehensive overview of brasofensine's pharmacological properties and detailed protocols for its use in foundational in vitro and in vivo assays.

Pharmacological Profile

Brasofensine's primary mechanism of action is the inhibition of dopamine reuptake, which increases the concentration and prolongs the activity of dopamine in the synaptic cleft.[2] It also demonstrates potent inhibition of norepinephrine and serotonin reuptake.[1]

In Vitro Activity

The inhibitory activity of brasofensine on monoamine transporters has been quantified in synaptosomal uptake assays.

| Target | Assay | IC50 (µM) | Reference |

| Dopamine Transporter (DAT) | [³H]Dopamine uptake in rat striatal synaptosomes | 0.003 | [1] |

| Norepinephrine Transporter (NET) | [³H]Noradrenaline uptake in rat hippocampal synaptosomes | 0.0013 | [1] |

| Serotonin Transporter (SERT) | [³H]Serotonin uptake in rat cortical synaptosomes | 0.013 | [1] |

Pharmacokinetic Properties

Pharmacokinetic parameters of brasofensine have been characterized in several species, highlighting differences in absorption, elimination, and bioavailability.

| Species | Dose | Tmax | t½ | Absolute Bioavailability | Reference |

| Rat | 4 mg/kg p.o. | 0.5 - 1 h | ~2 h | 7% | [4][5] |

| Monkey | 12 mg p.o. | 0.5 - 1 h | ~4 h | 0.8% | [4][5] |

| Human | 50 mg p.o. | 3 - 8 h | ~24 h | Not Reported | [4][5] |

| Human (Parkinson's Patients) | 0.5, 1, 2, 4 mg p.o. | 4 h | Not Reported | Not Reported | [6] |

Mechanism of Action: Signaling Pathway

As a dopamine reuptake inhibitor, brasofensine's primary effect is to increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This has downstream effects on postsynaptic dopamine receptors (D1 and D2 families), which are G-protein coupled receptors that modulate various intracellular signaling cascades, including the adenylyl cyclase and phospholipase C pathways.

References

- 1. glpbio.com [glpbio.com]

- 2. youtube.com [youtube.com]

- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The monoamine reuptake blocker brasofensine reverses akinesia without dyskinesia in MPTP-treated and levodopa-primed common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the First-Pass Effect of Brasofensine Sulfate: A Technical Guide for Researchers

For researchers and drug development professionals investigating Brasofensine sulfate, understanding and accounting for its extensive first-pass metabolism is critical for accurate preclinical and clinical study design and interpretation. This technical support guide provides a comprehensive overview of the metabolic pathways, experimental protocols, and troubleshooting strategies to effectively address the challenges posed by the first-pass effect of this compound.

Brasofensine, a dopamine transporter inhibitor, undergoes significant metabolism in the liver and potentially the gut wall immediately following oral administration, a phenomenon known as the first-pass effect. This process substantially reduces the concentration of the parent drug that reaches systemic circulation, impacting its bioavailability and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass metabolism of this compound?

A1: First-pass metabolism is the process where a drug is metabolized at a specific site, primarily the liver, following administration and before it reaches the systemic circulation.[1][2] For Brasofensine, this means that after oral ingestion, a significant portion is chemically altered, mainly through O- and N-demethylation and isomerization, and subsequently conjugated with glucuronic acid before it can be distributed throughout the body.[3] This extensive metabolism leads to low absolute bioavailability, which has been observed to be as low as 7% in rats and 0.8% in monkeys.[3]

Q2: What are the major metabolites of Brasofensine?

A2: The primary metabolites of Brasofensine are O-desmethyl and N-desmethyl brasofensine. These initial metabolites can then be further modified by the addition of glucuronic acid, forming glucuronide conjugates (M1 and M2), which are the major circulating metabolites found in human plasma.[3]

Q3: Which enzymes are responsible for Brasofensine metabolism?

A3: The initial O- and N-demethylation of Brasofensine is primarily carried out by Cytochrome P450 (CYP) enzymes, a superfamily of enzymes concentrated in the liver. While the specific CYP isoforms responsible for Brasofensine metabolism have not been definitively identified in publicly available literature, researchers should consider screening a panel of common drug-metabolizing CYPs, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are frequently involved in the metabolism of many drugs. The subsequent glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs).

Q4: How does first-pass metabolism affect the pharmacokinetic profile of Brasofensine?

A4: First-pass metabolism significantly influences key pharmacokinetic parameters. Due to this extensive metabolism, the peak plasma concentration (Cmax) of orally administered Brasofensine is lower, and the time to reach Cmax (Tmax) can be delayed compared to intravenous administration. The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is also substantially reduced for the oral route, leading to low bioavailability.[3]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High variability in plasma concentrations of Brasofensine after oral dosing in animal studies. | Differences in gut and liver enzyme activity between individual animals. Genetic polymorphisms in metabolizing enzymes. | Use a larger number of animals to obtain statistically robust data. Consider using a more genetically homogenous animal strain. Pre-screen animals for specific CYP genotypes if known to be relevant. |

| In vitro metabolic stability in liver microsomes does not correlate with in vivo clearance. | Contribution of extrahepatic metabolism (e.g., in the gut wall). Involvement of non-CYP enzymes not fully active in microsomes. Differences in protein binding between in vitro and in vivo conditions. | Conduct incubations with intestinal microsomes or S9 fractions. Use primary hepatocytes, which contain a broader range of metabolizing enzymes and cofactors. Measure and account for protein binding in both in vitro and in vivo systems. |

| Difficulty in detecting and quantifying Brasofensine metabolites. | Low concentrations of metabolites. Lack of appropriate analytical standards. | Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Synthesize and characterize metabolite standards for accurate quantification. |

| Unexpected drug-drug interactions observed in co-administration studies. | Inhibition or induction of CYP enzymes involved in Brasofensine metabolism by the co-administered drug. | Conduct in vitro CYP inhibition and induction assays with Brasofensine and the co-administered drug. Perform a clinical drug-drug interaction study to assess the in vivo relevance of the interaction. |

Data Presentation

Table 1: Pharmacokinetic Parameters of Brasofensine in Different Species

| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Rat | 1.5 mg/kg i.v. | - | - | ~2 | - | - | [3] |

| 4 mg/kg p.o. | 0.5 - 1 | - | ~2 | - | 7 | [3] | |

| Monkey | 4 mg i.v. | - | - | ~4 | - | - | [3] |

| 12 mg p.o. | 0.5 - 1 | - | ~4 | - | 0.8 | [3] | |

| Human | 50 mg p.o. | 3 - 8 | - | ~24 | - | - | [3] |

| 0.5 mg p.o. | 4 | 0.35 | - | - | - | ||

| 1 mg p.o. | 4 | 0.82 | - | - | - | ||

| 2 mg p.o. | 4 | 2.14 | - | - | - | ||

| 4 mg p.o. | 4 | 3.27 | - | - | - |

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to determine the metabolic stability of Brasofensine and identify its primary metabolites.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of Brasofensine in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.1%). Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5 mg/mL), and Brasofensine solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Quenching: Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining Brasofensine and identify the formed metabolites.

In Vivo Pharmacokinetic Study to Determine First-Pass Metabolism

This protocol outlines a crossover study design in an animal model (e.g., rats) to determine the absolute oral bioavailability and quantify the extent of first-pass metabolism.

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain) with cannulated jugular veins for blood sampling. For studies requiring portal vein sampling, additional surgical cannulation will be necessary.

Procedure:

-

Group Allocation: Divide the animals into two groups for a crossover design.

-

Dosing (Period 1):

-

Group 1 (Intravenous): Administer a single intravenous (IV) bolus dose of this compound (e.g., 1.5 mg/kg) via the tail vein.

-

Group 2 (Oral): Administer a single oral gavage dose of this compound (e.g., 4 mg/kg).

-

-

Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Washout Period: Allow for a sufficient washout period (e.g., 1 week) for the drug to be completely eliminated from the animals' systems.

-

Dosing (Period 2 - Crossover):

-

Group 1 (Oral): Administer the oral dose of this compound.

-

Group 2 (Intravenous): Administer the IV dose of this compound.

-

-

Blood Sampling: Repeat the blood sampling schedule as in Period 1.

-

Sample Processing and Analysis: Process the blood samples to obtain plasma and analyze the plasma concentrations of Brasofensine and its major metabolites using a validated LC-MS/MS method.

-